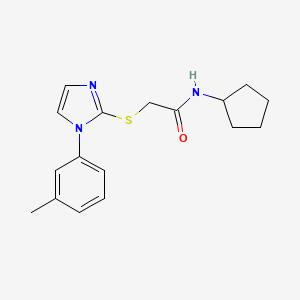

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has not been directly reported in the provided papers. However, a related compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, was synthesized using a C-C coupling methodology involving Pd(0) and aryl boronic pinacol ester/acids . This process suggests that similar palladium-catalyzed cross-coupling reactions could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the cyclopentyl and imidazole groups.

Molecular Structure Analysis

While the exact molecular structure of this compound is not discussed, the structure of a somewhat similar molecule, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, has been characterized using various techniques including FT-IR, UV-Vis, NMR, and X-ray diffraction . The latter compound crystallizes in a monoclinic space group, and its intermolecular contacts were analyzed using Hirshfeld surface analysis. These techniques could be employed to determine the molecular structure of this compound, providing insights into its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to this compound. However, the related compound from paper was evaluated for various biological activities, which implies that the compound may also participate in biological interactions, particularly with enzymes such as urease. The urease inhibition activity of the related compound was significant, suggesting that the compound might also exhibit similar reactivity due to the presence of the acetamide group, which is known to interact with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported. However, the related compound's properties were investigated using density functional theory (DFT), which showed that it has an electrophilic nature . This suggests that the compound could also be analyzed using DFT to predict its reactivity. Additionally, the thermodynamic properties of the related compound were calculated at different temperatures, which could be indicative of the stability and reactivity of this compound under various conditions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antimicrobial Agents : Novel heterocyclic compounds, including derivatives bearing the sulfamoyl moiety, have been synthesized for use as antimicrobial agents. These compounds have shown promising results in vitro for both antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Darwish et al., 2014).

Anticancer Screening : Imidazothiadiazole analogs have been developed and evaluated for their cytotoxic activities toward different cancer cell lines. Some derivatives presented powerful cytotoxic results, especially against breast cancer, demonstrating the therapeutic potential of these compounds in oncology (Sraa Abu-Melha, 2021).

BACE-1 Inhibition : A series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were developed as β-secretase (BACE-1) inhibitors. These compounds were designed, synthesized, and evaluated, revealing potential leads for Alzheimer's disease treatment (Gang Yan et al., 2017).

Antioxidant and Urease Inhibition : N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including antioxidant and urease inhibition. These compounds showed significant activity in urease inhibition, surpassing the standard used in the study, demonstrating their utility in medicinal chemistry (Y. Gull et al., 2016).

Anticancer Activities : 5-Methyl-4-phenyl thiazole derivatives were synthesized and evaluated for their anticancer activity. Selective compounds exhibited high selectivity and induced apoptosis in cancer cells, pointing towards their application in cancer therapy (A. Evren et al., 2019).

CDK2 Inhibition : Aminothiazole inhibitors targeting cyclin-dependent kinase 2 (CDK2) were developed, with some analogues showing potent antiproliferative activity across a panel of tumor cell lines. These findings suggest the potential use of these compounds in cancer treatment (K. Kim et al., 2002).

Propiedades

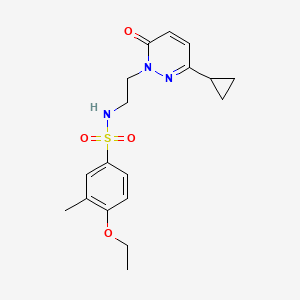

IUPAC Name |

N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXFWCXBKUONJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)